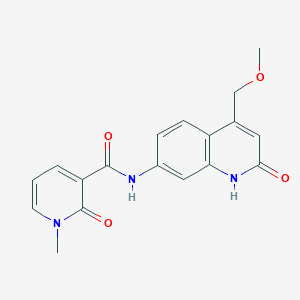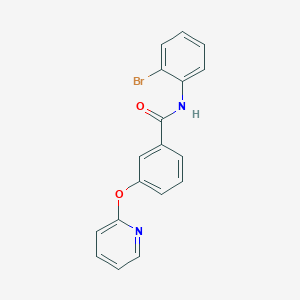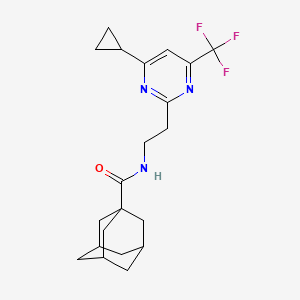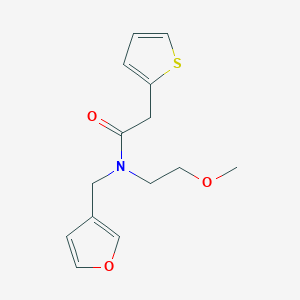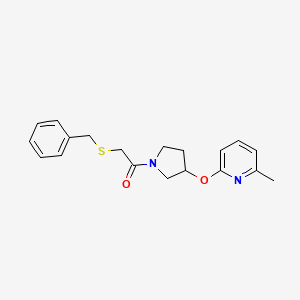![molecular formula C12H13FN2O3 B2735325 Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate CAS No. 66053-11-0](/img/structure/B2735325.png)
Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . Subsequent treatment with phenacylbromides leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Additionally, bischlorophenoxyallyl hydrazides react with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides to produce pyrazoles , Schiff bases , and bis-diazo compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate consists of an indole-like scaffold with a hydrazono group. The presence of the fluorophenyl moiety contributes to its biological activity .
Chemical Reactions Analysis
Scientific Research Applications
Steric Structure and Isomerization
- Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate, along with its fluorinated analogs, has been studied for its steric structure. These compounds, including alkyl 2-aryl(hetaryl)hydrazono-3-fluoroalkyl-3-oxopropionates, have been analyzed using NMR spectroscopy and X-ray analysis. It was found that these compounds exist primarily as Z isomers and participate in intramolecular hydrogen bonding (Khudina et al., 2009).
Synthesis and Antimicrobial Activities
- The compound has been synthesized through the Knoevenagel condensation reaction and evaluated for its antimicrobial properties. Its structure and antimicrobial susceptibilities have been studied, demonstrating its potential in medicinal chemistry (Kumar et al., 2016).
Diverse Trifluoromethyl Heterocycles Synthesis
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the compound's significance in the synthesis of diverse chemical structures (Honey et al., 2012).
Antioxidant Properties
- Studies have also been conducted on derivatives of this compound, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, to investigate their antioxidant properties. These studies provide insights into the potential health benefits and therapeutic applications of these compounds (Stanchev et al., 2009).
Growth-Regulating Activity
- Some derivatives have been tested for growth-regulating activity on soybean plants. This research is significant for agricultural applications, particularly in understanding how these compounds affect plant growth and development (Stanchev et al., 2010).
Properties
CAS No. |
66053-11-0 |
|---|---|
Molecular Formula |
C12H13FN2O3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13FN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3 |
InChI Key |
AHDAIEQPUJLDNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)
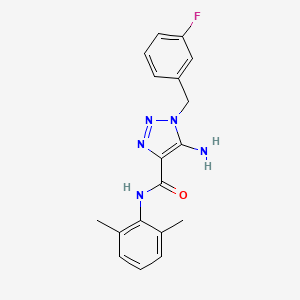

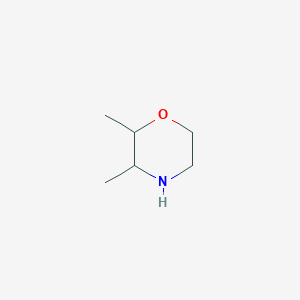
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)
